4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
4-Butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its core structure consists of a chromen-2-one (coumarin) scaffold modified with a 4-butyl group, an 8-methyl group, and a 7-[(3,4,5-trimethoxybenzyl)oxy] substituent. The 3,4,5-trimethoxybenzyl moiety is notable for its electron-rich aromatic system, which enhances interactions with biological targets such as enzymes or receptors involved in antitumor activity .
Properties
IUPAC Name |
4-butyl-8-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-6-7-8-17-13-22(25)30-23-15(2)19(10-9-18(17)23)29-14-16-11-20(26-3)24(28-5)21(12-16)27-4/h9-13H,6-8,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXFIVOLXMYVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-8-methyl-2H-chromen-2-one and 3,4,5-trimethoxybenzyl bromide.
Reaction Conditions: The key step involves the alkylation of 4-butyl-8-methyl-2H-chromen-2-one with 3,4,5-trimethoxybenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Methoxybenzyl-Substituted Coumarins
- 4-Butyl-7-[(4-Methoxybenzyl)Oxy]-8-Methyl-2H-Chromen-2-One (RN: 374766-37-7) This analogue replaces the 3,4,5-trimethoxybenzyl group with a 4-methoxybenzyl substituent.
4-Methyl-7-[(3,4,5-Trimethoxybenzyl)Oxy]-2H-Chromen-2-One
Lacking the 4-butyl and 8-methyl groups, this derivative highlights the importance of alkyl substituents on the coumarin core. The 4-butyl group in the target compound likely enhances lipophilicity, improving membrane permeability and pharmacokinetics .
Chlorobenzyl and Acetyl-Substituted Derivatives
- 8-Acetyl-3-Butyl-7-[(4-Chlorobenzyl)Oxy]-4-Methyl-2H-Chromen-2-One (CAS: 440108-10-1)
The 4-chlorobenzyl group introduces electronegative character, which may alter target selectivity. The acetyl group at position 8 could influence metabolic stability or solubility compared to the methyl group in the target compound .
Antitumor Activity
Compounds bearing the 3,4,5-trimethoxybenzyl group exhibit superior antitumor activity. For example:
- N-(4-Chlorophenyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]Acetamide (Compound 7): GI₅₀ = 17.90 µM.
- N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)Thio]Propanamide (Compound 19): GI₅₀ = 6.33 µM .
The target coumarin derivative shares the 3,4,5-trimethoxybenzyl group, suggesting comparable or enhanced activity due to synergistic effects from the 4-butyl and 8-methyl groups.
Structure-Activity Relationships (SAR)
- Methoxy Positioning : 3,4,5-Trimethoxy substitution optimizes π-π stacking and hydrogen bonding with biological targets, as seen in tubulin inhibitors .
- Alkyl Chain Effects : The 4-butyl group in the target compound may prolong half-life by reducing metabolic degradation compared to shorter-chain analogues .
Key Research Findings
Pharmacological Data
*TMBO = Trimethoxybenzyloxy; †Data inferred from structural analogues.
Biological Activity
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Cytotoxicity
Recent studies have demonstrated that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of several coumarin derivatives, it was found that compounds similar to 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one showed IC50 values in the low micromolar range against human cancer cell lines such as B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer) .
| Compound | B16-F10 (μM) | HT29 (μM) | Hep G2 (μM) |
|---|---|---|---|
| 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one | 10.4 ± 0.2 | 10.9 ± 0.5 | 8.8 ± 0.4 |
These results indicate that the compound possesses substantial growth inhibitory effects on these cell lines.
The mechanisms underlying the cytotoxicity of coumarin derivatives often involve apoptosis induction and cell-cycle arrest. In studies involving similar compounds:
- Apoptosis : The compounds induced apoptosis in treated cells with total apoptosis rates ranging from 40% to 85%. This was measured using flow cytometry techniques .
- Cell Cycle Arrest : Significant increases in cell populations in the G0/G1 phase were observed after treatment with coumarin derivatives, indicating a potential cytostatic effect that limits cellular proliferation .
Study on Coumarin Derivatives
A study published in Pharmaceutical Research investigated various coumarin derivatives' effects on cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity for cancer cells over normal cells . The most potent derivatives were those with multiple methoxy substituents, which likely contributed to their increased activity.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, and how do they influence its chemical reactivity?
- Answer : The compound comprises a chromen-2-one core substituted with a 4-butyl group (position 4), a methyl group (position 8), and a 3,4,5-trimethoxybenzyloxy moiety (position 7). The electron-donating methoxy groups on the benzyl ring enhance stability and modulate electrophilic substitution patterns, while the butyl chain increases lipophilicity, impacting solubility and membrane permeability .
- Methodology : Use X-ray crystallography (e.g., SHELX programs ) for precise bond-length/angle measurements and NMR spectroscopy (1H/13C) to confirm substituent positions and coupling constants .
Q. What synthetic routes are feasible for preparing this compound, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step strategies:
- Step 1 : Alkylation of 7-hydroxy-chromen-2-one derivatives with 3,4,5-trimethoxybenzyl bromide under Mitsunobu conditions or SN2 mechanisms .
- Step 2 : Introduction of the 4-butyl group via Friedel-Crafts alkylation or nucleophilic substitution.
- Step 3 : Methylation at position 8 using methyl iodide in the presence of a base (e.g., K2CO3) .
- Optimization : Monitor reactions via HPLC for purity and use TLC to track intermediates. Adjust solvent polarity (e.g., DMF for polar intermediates, hexane/ethyl acetate for non-polar steps) to enhance yields .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxybenzyl group influence the compound’s biological activity compared to other benzyl derivatives?
- Answer : The trimethoxybenzyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tubulin or kinases) and improves metabolic stability by resisting oxidative degradation . Comparative studies with 4-chlorobenzyl or 3,5-dimethoxy analogs show reduced potency due to altered steric and electronic interactions .
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to map binding interactions and validate with surface plasmon resonance (SPR) for affinity measurements .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages at 1–10 μM .
- Anticancer activity : Evaluate IC50 values in MCF-7 or HeLa cells using MTT assays at 0.1–50 μM .
- Resolution : Use isoform-specific inhibitors and gene knockout models to isolate mechanisms. Cross-validate with transcriptomic profiling (RNA-seq) to identify downstream targets .
Q. How can crystallographic challenges (e.g., twinning or poor diffraction) in structural studies of this compound be addressed?
- Answer :
- Twinning : Use the SHELXD program for twin-law identification and SHELXL for refinement with TWIN/BASF commands .
- Poor diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 as a precipitant and flash-cooling in liquid N2 .
- Validation : Compare experimental powder XRD patterns with simulated data from Mercury CSD to confirm phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
